molecular formula C30H34FN5O3S B2767430 N-cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide CAS No. 1103975-80-9

N-cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide

Cat. No. B2767430
M. Wt: 563.69
InChI Key: KKUKRBDEACTEGJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is a useful research compound. Its molecular formula is C30H34FN5O3S and its molecular weight is 563.69. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structures similar to N-cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide have been explored for their synthesis methodologies and biological activities. For example, derivatives of 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones exhibit anti-monoamine oxidase and antitumor activities, suggesting potential applications in developing therapeutic agents (Markosyan et al., 2015).

Antagonist and Agonist Activities

Imidazo[1,5-a]quinoxaline derivatives, structurally related to the query compound, have been investigated for their binding affinity to the GABAA/benzodiazepine receptor, displaying a range of intrinsic efficacies. These findings highlight the potential of similar compounds in modulating neurotransmitter systems for therapeutic benefits (Tenbrink et al., 1994).

Formulation Development and Stability

Research on compounds like RS-82856, which shares structural motifs with the query compound, focuses on degradation kinetics, solubility, and formulation considerations for intravenous applications. Such studies are critical for developing stable and effective pharmaceutical formulations (Gu et al., 1988).

Inhibition of Blood Platelet cAMP Phosphodiesterase

The exploration of water-soluble imidazo[4,5-b]quinoline derivatives as inhibitors of human blood platelet cAMP phosphodiesterase and their antithrombotic activity in animal models indicates potential applications in cardiovascular disease treatment (Meanwell et al., 1993).

properties

IUPAC Name

N-cyclohexyl-2-[[2-[3-[(4-fluorophenyl)methylamino]-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34FN5O3S/c1-2-25(28(38)33-21-8-4-3-5-9-21)40-30-35-23-11-7-6-10-22(23)27-34-24(29(39)36(27)30)16-17-26(37)32-18-19-12-14-20(31)15-13-19/h6-7,10-15,21,24-25H,2-5,8-9,16-18H2,1H3,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUKRBDEACTEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide

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